molecular formula C13H20N2O8 B13429013 5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine

5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine

Cat. No.: B13429013
M. Wt: 332.31 g/mol
InChI Key: LPZQAPSGHLHAHJ-DNRKLUKYSA-N
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Description

5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is a purine nucleoside analogue. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The synthesis of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine typically involves the modification of uridine derivatives. One common method includes the use of phosphoramidites as intermediates in the synthesis of oligonucleotides . The reaction conditions often involve the use of protective groups and specific reagents to ensure the selective modification of the uridine molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation and DNA damage response .

Comparison with Similar Compounds

5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is unique among purine nucleoside analogs due to its specific modifications, which enhance its biological activity. Similar compounds include:

Properties

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9-,10-,12-/m1/s1

InChI Key

LPZQAPSGHLHAHJ-DNRKLUKYSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

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